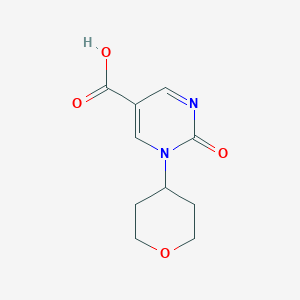

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Description

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS: 1439897-88-7) is a pyrimidine derivative characterized by a tetrahydropyran (oxane) ring at position 1 and a carboxylic acid group at position 5 of the pyrimidine core. It is a colorless to pale yellow solid with the molecular formula C₁₀H₁₂N₂O₄ and is primarily used in laboratory settings .

Properties

IUPAC Name |

1-(oxan-4-yl)-2-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)7-5-11-10(15)12(6-7)8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTFMPILAZPLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. Specific reagents and catalysts, such as strong acids or bases, are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxane ring or the pyrimidine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Target Compound :

- Core : Pyrimidine with a 2-oxo-1,2-dihydro moiety.

- Substituents : Oxan-4-yl group (tetrahydropyran) at position 1; carboxylic acid at position 3.

- Applications : Laboratory synthesis (exact biological/pharmacological roles unspecified) .

Analog 1 : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acid Derivatives ()

- Core: Pyrimidine with a 5-oxo-pyrrolidinone ring fused at position 4.

- Substituents: Phenyl group at pyrrolidinone nitrogen; carboxamide derivatives via amidation.

- Key Difference: Pyrrolidinone and phenyl groups enhance lipophilicity compared to the oxane ring in the target compound .

Analog 2 : 4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid (CAS: 3650-93-9) ()

- Core : Pyrimidine with a 2-oxo-1,2-dihydro moiety.

- Substituents: Amino group at position 4; carboxylic acid at position 5.

- Applications : Laboratory chemical and intermediate in substance manufacturing.

Analog 3 : Dihydroquinoline-3-carboxylic Acid Derivatives ()

- Core: Quinoline scaffold with 2-oxo-1,2-dihydro and carboxylic acid groups.

- Substituents: Ethoxy esters, cyanoacrylates, or pyrazolidinone rings.

- Applications : Anticancer (MCF-7 cells) and antibacterial agents (e.g., against Staphylococcus aureus) .

- Key Difference: Quinoline core confers distinct electronic properties and broader biological activity compared to pyrimidine derivatives .

Key Research Findings

Analog 3 derivatives require cyclization with hydrazine hydrate, highlighting divergent synthetic strategies compared to pyrimidine analogs .

Analog 1’s carboxamide derivatives may target enzymes or receptors due to structural mimicry of endogenous molecules .

Safety and Handling :

- The target compound lacks acute toxicity data, whereas Analog 3 derivatives have well-documented in vitro safety profiles .

Biological Activity

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1439897-88-7) is a complex organic compound characterized by its unique structure that combines an oxane ring with a pyrimidine moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.

Structure

The molecular formula of this compound is , with a molecular weight of approximately 224.22 g/mol. The structure features a pyrimidine ring fused with an oxane ring, which contributes to its unique chemical properties and potential biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.22 g/mol |

| Purity | >95% |

| Physical State | Off-white solid |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the oxane ring, followed by cyclization to introduce the pyrimidine moiety. Various reagents and catalysts are employed to optimize yield and purity during synthesis .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an enzyme inhibitor or biochemical probe, leading to various biological effects depending on the target .

Antiviral Activity

Recent investigations suggest that similar pyrimidine derivatives may possess antiviral properties. For instance, studies on related compounds indicate potential effectiveness against viral strains such as coronaviruses . The mechanisms likely involve inhibition of viral replication processes.

Enzyme Inhibition Studies

A study focusing on the enzyme fatty acid synthase (FAS) inhibition indicated that certain structural analogs of pyrimidines could effectively inhibit FAS activity in vitro. Although direct data on this compound is not available, its structural similarities suggest potential for similar activities .

Case Study: Antimicrobial Properties

In a comparative study assessing various pyrimidine derivatives for antimicrobial activity, certain compounds showed promising results against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the findings support further investigation into its antimicrobial potential.

Research Findings: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of pyrimidine derivatives for their FAS inhibition capabilities. These findings suggest that modifications to the pyrimidine structure can enhance inhibitory activity, indicating that this compound could be a candidate for further enzyme inhibition studies .

Q & A

Basic: What are the recommended safety protocols for handling 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in laboratory settings?

Methodological Answer:

Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles, to minimize inhalation or dermal exposure . The compound’s stability under normal conditions suggests standard lab storage (room temperature, inert atmosphere) is sufficient, but it must be isolated from strong oxidizers and ignition sources due to potential decomposition into carbon/nitrogen oxides . Spill management requires immediate ventilation, containment with inert absorbents (e.g., vermiculite), and disposal as hazardous waste .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Characterization should combine:

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity.

- Spectroscopy : H/C NMR to confirm the oxan-4-yl substituent and dihydropyrimidine core. Compare chemical shifts with analogous compounds (e.g., ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate ).

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (CHNO) .

Advanced: How should researchers design experiments to address the lack of acute toxicity data for this compound?

Methodological Answer:

Given the absence of GHS classification or acute toxicity data , a tiered approach is recommended:

In Vitro Screening : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to estimate IC values.

Zebrafish Embryo Assays : Assess developmental toxicity (OECD TG 236) for rapid in vivo insights.

Rodent Studies : If in vitro data indicate risk, proceed with OECD 423 acute oral toxicity testing, noting any neurotoxic or hepatotoxic effects.

Document all protocols in compliance with OECD guidelines to ensure reproducibility .

Advanced: How can synthetic routes be optimized to improve regioselectivity in analogous dihydropyrimidine derivatives?

Methodological Answer:

For regioselective synthesis, consider:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyrimidine C5 position .

- Catalysis : Lewis acids (e.g., ZnCl) can direct cyclization, as seen in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .

- Protecting Groups : Temporarily shield the oxan-4-yl moiety during carboxylation to prevent side reactions.

Parallel optimization via Design of Experiments (DoE) is advised to balance yield and selectivity .

Basic: What analytical challenges arise from the compound’s limited solubility data, and how can they be mitigated?

Methodological Answer:

The SDS lacks water solubility and log P values , complicating formulation. Researchers should:

Empirical Testing : Use shake-flask methods with buffers (pH 1–13) to measure solubility.

Co-solvent Systems : Screen DMSO, ethanol, or PEG-400 for solubility enhancement (e.g., 10% v/v in PBS).

Computational Prediction : Apply QSPR models (e.g., ALOGPS) to estimate log P, cross-referenced with structurally similar compounds like 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid .

Advanced: How can stability studies resolve contradictions in decomposition behavior under varying conditions?

Methodological Answer:

Contradictory stability data may arise from undefined storage conditions. A systematic approach includes:

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under accelerated conditions.

- Compatibility Testing : Assess interactions with excipients or reagents (e.g., oxidizers) using DSC/TGA .

Basic: What regulatory considerations apply to shipping and storing this compound?

Methodological Answer:

While not classified as a hazardous good under IATA/DOT , ensure compliance with local regulations (e.g., TSCA, REACH). Storage requires airtight containers in cool, dry environments, segregated from incompatible materials (e.g., strong bases). Document all handling procedures per OSHA’s Laboratory Standard (29 CFR 1910.1450) .

Advanced: What strategies can validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

Leverage structural analogs:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays, referencing the activity of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Antimicrobial Testing : Use broth microdilution (CLSI M07) against Gram-positive/negative strains, comparing with dihydropyrimidines like methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Structure-activity relationships (SAR) should guide lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.